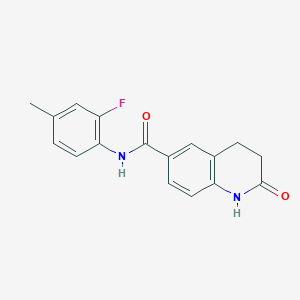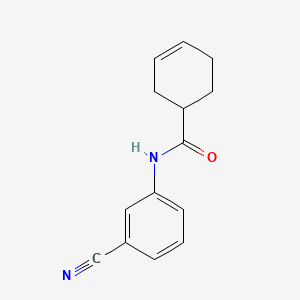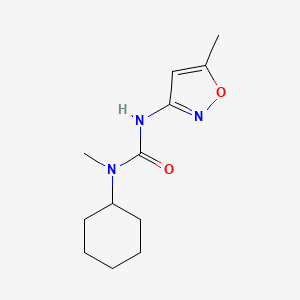
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as fluoroquinolone and belongs to the class of antibiotics that are used to treat bacterial infections.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the inhibition of bacterial DNA synthesis by targeting the bacterial DNA gyrase and topoisomerase IV enzymes. This leads to the disruption of bacterial DNA replication and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to have several biochemical and physiological effects, including:
1. Inhibition of bacterial DNA synthesis
2. Disruption of bacterial cell membrane integrity
3. Inhibition of bacterial cell division
4. Induction of apoptosis in cancer cells
Avantages Et Limitations Des Expériences En Laboratoire
Some of the advantages and limitations of using N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments include:
Advantages:
1. Potent antibacterial and antifungal activity
2. Potential anticancer activity
3. Well-studied mechanism of action
Limitations:
1. Limited solubility in water
2. Potential toxicity in high doses
3. Limited availability and high cost
Orientations Futures
There are several potential future directions for the research and development of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, including:
1. Development of novel derivatives with improved pharmacological properties
2. Investigation of the compound's potential as a broad-spectrum antiviral agent
3. Exploration of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease
4. Investigation of the compound's potential as a tool for studying bacterial DNA replication and cell division mechanisms.
In conclusion, N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has potent antibacterial, antifungal, and anticancer activity, and its mechanism of action has been well-studied. Despite some limitations, this compound has several potential future directions for research and development, and its continued study may lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the reaction of 2-amino-4-fluoro-5-methylbenzoic acid with ethyl oxalyl chloride to form ethyl 2-(2-fluoro-4-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate compound is then treated with ammonia to obtain the final product, N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
Applications De Recherche Scientifique
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas where this compound has been studied include:
1. Antibacterial activity: N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to exhibit potent antibacterial activity against a wide range of bacterial strains, including both gram-positive and gram-negative bacteria.
2. Antifungal activity: In addition to its antibacterial activity, this compound has also been found to exhibit antifungal activity against various fungal strains.
3. Anticancer activity: Several studies have reported that N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential anticancer activity against various types of cancer cells.
Propriétés
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-2-5-15(13(18)8-10)20-17(22)12-3-6-14-11(9-12)4-7-16(21)19-14/h2-3,5-6,8-9H,4,7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMBULWXIZQVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![3-{[(3-Methyl-1,2-Oxazol-5-Yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B7455764.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)


![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)